![molecular formula C13H11N3O3S B2957226 methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 523992-06-5](/img/structure/B2957226.png)
methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
“Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a chemical compound with the linear formula C13H11N3O3S . It has a molecular weight of 289.315 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring and a pyrazole ring, both of which are fused to an acetate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.315 and a linear formula of C13H11N3O3S . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally.Scientific Research Applications
Novel Compound Synthesis
Researchers have developed methods for synthesizing complex compounds featuring the benzothiazole and pyrazole moieties, which are of interest due to their potential biological and chemical properties. For example, the cyclometalation of benzothiazole derivatives has led to the creation of nonpolymeric, acetate-bridged products with novel topologies, indicating the structural versatility and potential utility of these compounds in developing new chemical entities (B. O. and P. Steel, 1998).
Molecular Structure and Properties
The molecular structure and properties of related benzothiazole and pyrazole compounds have been extensively studied, highlighting their potential applications in various scientific domains. For instance, compounds with these moieties have been characterized by weak C—H⋯O hydrogen bonds forming three-dimensional networks, which could be significant for the development of new materials or pharmaceuticals (J. N. Low et al., 2003).
Biological Activity
Some derivatives of benzothiazole and pyrazole have shown promising biological activities, including anticancer, antibacterial, and antifungal effects. This suggests their potential as lead compounds for the development of new therapeutic agents. For instance, Co(II) complexes derived from these compounds have been examined for their cytotoxic properties, offering insights into their applicability in cancer treatment (M. Sobiesiak et al., 2010).
Chemical Reactions and Mechanisms
The reactivity of compounds containing benzothiazole and pyrazole rings has been a subject of study, leading to the development of new synthetic routes and chemical reactions. These studies not only expand our understanding of chemical reactivity but also open new pathways for the synthesis of complex molecules with potential applications in various fields (R. M. Scrowston and D. C. Shaw, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a compound with a benzothiazole core, which is known to have significant biological activity . . Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes to the target’s conformation, activity, or interactions with other molecules.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it is likely that they affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives, it is likely that they inhibit the growth and replication of mycobacterium tuberculosis .
properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKLCYVTQPDOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate |
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